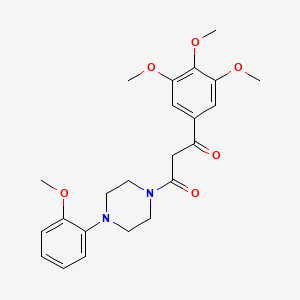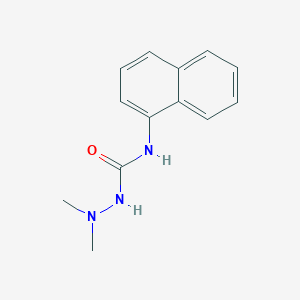
Dibromofluoroacetic acid
Descripción general
Descripción
Dibromofluoroacetic acid is a halogenated acetic acid derivative with the molecular formula C₂HBr₂FO₂. It is characterized by the presence of two bromine atoms and one fluorine atom attached to the carbon backbone. This compound is known for its reactivity and is used in various chemical synthesis processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dibromofluoroacetic acid can be synthesized through the halogenation of fluoroacetic acidTypically, the reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the selective addition of bromine atoms .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to achieve the desired product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Dibromofluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in simpler organic compounds.
Substitution: The bromine and fluorine atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, ammonia.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dibromofluoroacetate esters, while reduction can produce simpler hydrocarbons .
Aplicaciones Científicas De Investigación
Dibromofluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: this compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of dibromofluoroacetic acid involves its interaction with various molecular targets. The presence of halogen atoms makes it highly reactive, allowing it to participate in a range of chemical reactions. The compound can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets involved in its mechanism of action are subjects of ongoing research .
Comparación Con Compuestos Similares
Dichlorofluoroacetic acid: Similar in structure but contains chlorine atoms instead of bromine.
Bromochlorofluoroacetic acid: Contains both bromine and chlorine atoms.
Trifluoroacetic acid: Contains three fluorine atoms and no bromine.
Uniqueness: Dibromofluoroacetic acid is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties.
Propiedades
IUPAC Name |
2,2-dibromo-2-fluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBr2FO2/c3-2(4,5)1(6)7/h(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIYDZBYJAJLNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBr2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188811 | |
| Record name | Dibromofluoroacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353-99-1 | |
| Record name | 2,2-Dibromo-2-fluoroacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=353-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibromofluoroacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibromofluoroacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[Carboxymethyl(ethyl)amino]acetic acid](/img/structure/B1614725.png)








